![molecular formula C19H18N2O2 B7703413 7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine) CAS No. 54352-77-1](/img/structure/B7703413.png)
7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine) is a natural product isolated from the bark of the Amazonian tree, Mappia foetida. This alkaloid has been found to exhibit a range of biological activities, including antitumor, antimalarial, and antiviral properties. The unique chemical structure of R,S-Mappicine has led to significant interest in its synthesis, mechanism of action, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of R,S-Mappicine is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. For example, R,S-Mappicine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
R,S-Mappicine has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. R,S-Mappicine has also been found to inhibit the growth of blood vessels, a process known as angiogenesis, which is important for the growth and spread of cancer cells. Furthermore, R,S-Mappicine has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
R,S-Mappicine has several advantages for lab experiments. It is a natural product, making it a valuable tool for studying the biological activity of natural compounds. Furthermore, its unique chemical structure makes it a promising candidate for the development of new drugs. However, the synthesis of R,S-Mappicine is a complex process, which can be a limitation for lab experiments. Additionally, the biological activity of R,S-Mappicine can vary depending on the source and purity of the compound, which can affect the reproducibility of experimental results.
Orientations Futures
There are several future directions for the study of R,S-Mappicine. One direction is the development of new drugs based on its unique chemical structure. Another direction is the study of its mechanism of action, which could lead to the discovery of new targets for drug development. Furthermore, the study of R,S-Mappicine's biological activity could lead to the development of new treatments for cancer, malaria, and other diseases. Finally, the synthesis of R,S-Mappicine could be optimized to improve its yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of R,S-Mappicine is a complex process that involves several steps. The first step involves the preparation of the key intermediate, 2,3-dihydro-1H-indolizine, which is then converted into the desired product through a series of reactions. The synthesis of R,S-Mappicine has been achieved through various methods, including total synthesis and semi-synthesis.
Applications De Recherche Scientifique
R,S-Mappicine has been found to exhibit a range of biological activities, making it a promising candidate for scientific research. Its antitumor activity has been studied extensively, with several studies reporting its ability to inhibit the growth of cancer cells. R,S-Mappicine has also been found to exhibit antimalarial activity, making it a potential candidate for the development of new antimalarial drugs. Furthermore, R,S-Mappicine has been found to exhibit antiviral activity against several viruses, including HIV-1 and herpes simplex virus.
Propriétés
IUPAC Name |
7-(1-hydroxypropyl)-8-methyl-11H-indolizino[1,2-b]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9,17,22H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXJPXFVULHYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


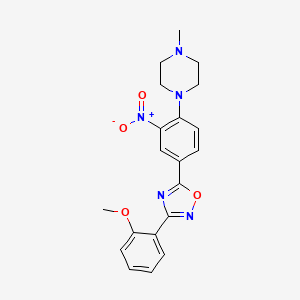

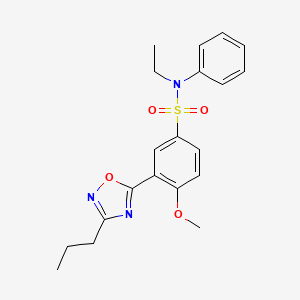
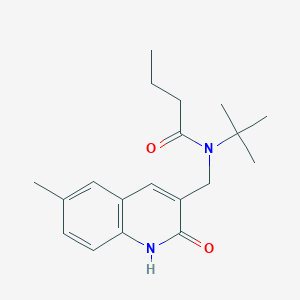
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)
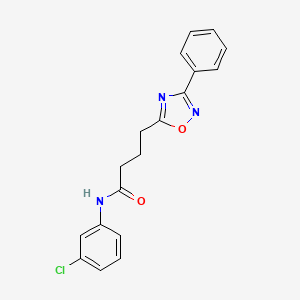
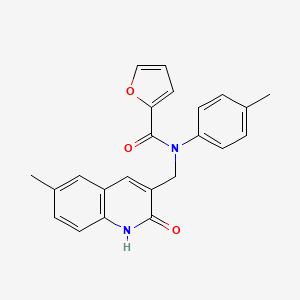
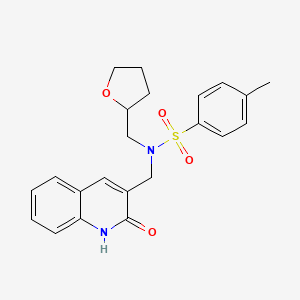

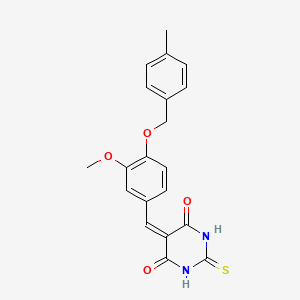
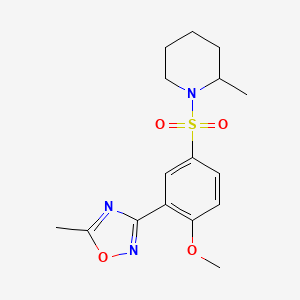
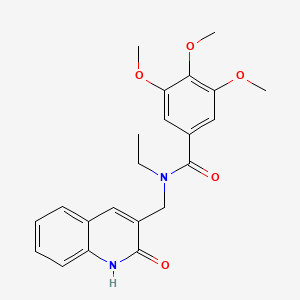
![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)